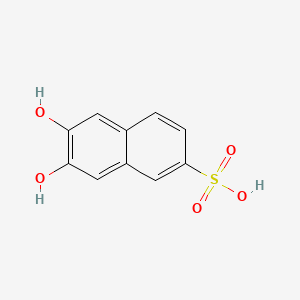

6,7-dihydroxynaphthalene-2-sulfonic acid

Description

Contextual Significance of Naphthalene (B1677914) Sulfonic Acid Derivatives in Chemical Science

Naphthalene sulfonic acids and their derivatives are a cornerstone class of compounds in industrial and academic chemistry. Their general significance stems from their utility as intermediates in the synthesis of a wide array of organic molecules. wikipedia.org The introduction of one or more sulfonic acid groups to the naphthalene ring dramatically increases water solubility, a crucial property for many applications.

Historically, the primary application of naphthalene sulfonic acids has been in the manufacture of dyes. wikipedia.org They serve as key precursors to aminonaphthalenesulfonic acids, which are versatile coupling components in the synthesis of azo dyes. ijbpas.comchemicalbook.com The position of the sulfonic acid and other substituents on the naphthalene nucleus directly influences the final color, fastness, and application properties of the dye. researchgate.net

Beyond dyes, these derivatives are employed as dispersing agents in various formulations, including pigments and textile chemicals, owing to their ability to prevent the agglomeration of particles. google.com A notable large-scale application is their use as superplasticizers in concrete, where alkyl naphthalene sulfonates enhance the flowability of the mixture. google.com The underlying chemistry of these applications relies on the anionic nature and steric properties of the sulfonated naphthalene structure.

Historical Overview of Research on 6,7-Dihydroxynaphthalene-2-sulfonic Acid and Related Structures

The study of naphthalene derivatives is deeply rooted in the history of synthetic organic chemistry, dating back to the 19th century with the rise of the coal tar industry. The sulfonation of naphthalene to produce compounds like naphthalene-2-sulfonic acid and the subsequent conversion of these acids into other useful intermediates, such as naphthols via alkali fusion, are foundational reactions in this field. wikipedia.org For instance, the preparation of 2,7-dihydroxynaphthalene (B41206) through the caustic fusion of naphthalene-2,7-disulfonic acid is a well-established industrial process. google.comchemicalbook.com

Specifically, this compound, particularly its sodium salt known commercially as "Dihydroxy R Salt" or "DHR," has a history of use as a coupler in diazo photosensitive paper. google.com This application leverages the reactivity of the dihydroxynaphthalene ring toward diazonium salts, a classic coupling reaction to form azo compounds.

The broader historical context includes the investigation of numerous isomers, such as Armstrong's acid (naphthalene-1,5-disulfonic acid), named for Henry Edward Armstrong, which was prepared by disulfonation of naphthalene with oleum. wikipedia.org Research into the synthesis and hydroxylation of various naphthalenesulfonic acids has been documented in patents for decades, indicating a long-standing industrial importance for producing dihydroxynaphthalenes. ciac.jl.cngoogle.com These historical efforts laid the groundwork for understanding the reaction mechanisms, such as desulfonation and alkali fusion, that are central to the chemistry of these compounds. chemicalbook.com

Scope and Research Imperatives for Advanced Studies of the Chemical Compound

While historically significant, this compound and its salts continue to present opportunities for advanced research. Modern scientific inquiry is positioned to explore novel applications beyond its traditional role as a dye intermediate.

A significant area for future investigation is in materials science. A patent has detailed the use of 2,3-dihydroxynaphthalene-6-sulfonic acid sodium salt (the synonym for the sodium salt of the title compound) as an effective dispersant for nanoparticles, such as metal oxides, in polar liquids like water and ethylene (B1197577) glycol. google.com This suggests a research imperative to study the mechanism of dispersion, the stability of these nanoparticle suspensions, and their potential use in creating advanced materials, coolants, or functional fluids. The compound's ability to form stable monolayers and supramolecular aggregates through hydrogen bonding further supports its potential in surface chemistry and nanomaterials. cymitquimica.com

In synthetic chemistry, its function as a coupling component remains relevant. google.com Advanced studies could focus on synthesizing novel, high-performance dyes or functional organic materials. The dihydroxy functionality offers sites for further chemical modification, potentially leading to new ligands for coordination chemistry or building blocks for polymers. For example, the related compound 2,3-dihydroxynaphthalene (B165439) has been used to create fused-ring catecholate-type ligands for modifying nanoparticle surfaces. chemicalbook.com

Furthermore, the biological activities of related dihydroxynaphthalene sulfonic acid isomers are being explored for applications in bioconjugation chemistry and as lead compounds in drug discovery. smolecule.com This opens a speculative but intriguing research avenue to investigate the biochemical properties of this compound, particularly its interactions with enzymes and proteins, while strictly avoiding clinical or therapeutic contexts.

Structure

3D Structure

Properties

IUPAC Name |

6,7-dihydroxynaphthalene-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O5S/c11-9-4-6-1-2-8(16(13,14)15)3-7(6)5-10(9)12/h1-5,11-12H,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKJVSIITPZVTRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=CC(=C(C=C21)O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059047 | |

| Record name | 2-Naphthalenesulfonic acid, 6,7-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92-27-3 | |

| Record name | Coupler 2,3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthalenesulfonic acid, 6,7-dihydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenesulfonic acid, 6,7-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenesulfonic acid, 6,7-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7-dihydroxynaphthalene-2-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.948 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 6,7-Dihydroxynaphthalene-2-sulfonic Acid

Alkali fusion is a traditional and robust method for synthesizing dihydroxynaphthalenes from their corresponding sulfonic acid precursors. The process typically involves the high-temperature reaction of a naphthalenesulfonic acid with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to replace the sulfonic acid groups (-SO₃H) with hydroxyl groups (-OH).

The synthesis of 2,7-dihydroxynaphthalene (B41206) from sodium naphthalene-2,7-disulfonate serves as a well-documented analogue for understanding the synthesis of the target compound's precursors. google.comchemicalbook.com In this process, the sodium salt of the sulfonic acid is heated with molten NaOH at temperatures ranging from 280 to 350°C. google.comgoogle.comgoogle.com The mechanism involves the nucleophilic substitution of the sulfonate group by a hydroxide ion.

A significant challenge in traditional alkali fusion is the generation of water as a byproduct. At the high temperatures required for the fusion, this water can cause undesirable side reactions, such as the hydrolytic removal of a sulfonic acid group, leading to byproducts and reduced yields. google.com For instance, in the synthesis of 2,7-dihydroxynaphthalene, the formation of water can lead to the production of 1-hydroxynaphthalene as a significant impurity. google.com

To mitigate these issues, modern adaptations of the alkali fusion process have been developed. One improved method involves using a mixed alkali system, such as a combination of sodium hydroxide and sodium oxide (Na₂O). google.com The sodium oxide effectively scavenges the water produced during the reaction, preventing side reactions and leading to higher product yields. Another approach utilizes a mixture of sodium hydroxide and potassium hydroxide, which can lower the required reaction temperature and reduce the formation of tar-like byproducts. ciac.jl.cnpatsnap.com

Table 1: Comparative Data on Alkali Fusion Conditions for Dihydroxynaphthalene Synthesis

| Starting Material | Alkali Reagent(s) | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Sodium 2,7-naphthalenedisulfonate | NaOH + Na₂O | 280 - 300 | 71.9 | google.com |

| Disodium (B8443419) 2,6-naphthalenedisulfonate | NaOH + KOH | 345 | 86.3 | ciac.jl.cn |

Alternative Synthetic Approaches and Their Efficiencies

Beyond alkali fusion, alternative synthetic routes to this compound have been explored. A primary alternative is the direct sulfonation of the parent diol, 2,3-dihydroxynaphthalene (B165439). Research has shown that the reaction of 2,3-dihydroxynaphthalene with sulfur trioxide in a nitromethane (B149229) solvent can produce a mixture of monosulfonated products, including the desired 6-sulfonic acid isomer. rsc.org This method provides a more direct pathway but requires separation of the resulting isomers.

Another complex, multi-step synthesis starts from refined naphthalene (B1677914). This process involves a sequence of reactions including sulfonation, nitration, alkaline hydrolysis, reduction, and diazotization deamination to ultimately yield 2,3-dihydroxynaphthalene-1,6-disulfonic acid. patsnap.com While this route is more intricate, it highlights the modularity of aromatic chemistry in constructing complex substituted naphthalenes.

The reversal of the sulfonation, known as desulfonation, is also a relevant process. For example, 2,3-dihydroxynaphthalene can be prepared via the acid-catalyzed desulfonation of 2,3-dihydroxynaphthalene-6-sulfonic acid, demonstrating the reversible nature of the sulfonation reaction. chemicalbook.com

Functionalization and Derivatization Strategies

The presence of two activating hydroxyl groups and a deactivating sulfonic acid group makes this compound a versatile platform for further chemical modification.

One of the most significant reactions of this compound is azo coupling. This is an electrophilic aromatic substitution reaction where an aryldiazonium cation (Ar-N₂⁺) acts as the electrophile, attacking the electron-rich naphthalene ring. numberanalytics.comorganic-chemistry.orgwikipedia.org The reaction is fundamental to the synthesis of a vast array of azo dyes.

The mechanism proceeds via the attack of the diazonium ion on one of the activated carbon positions of the naphthalene ring, forming a resonance-stabilized intermediate (a σ-complex), followed by the loss of a proton to restore aromaticity and form the final azo compound (Ar-N=N-Ar'). The pH of the reaction medium is critical; the reaction is typically fastest in mildly acidic to neutral conditions. organic-chemistry.org

The two hydroxyl groups on the naphthalene ring are powerful activating groups and direct the incoming electrophile to specific positions. For 2,3-dihydroxynaphthalene systems, azo coupling occurs at the 1- and/or 4-positions, which are ortho and para to the hydroxyl groups. chemicalbook.com This high degree of regioselectivity is crucial for the synthesis of specific dye structures. The resulting azo dyes often exhibit bright colors due to their extended conjugated π-electron systems and have been used in applications such as diazotype printing. google.com

The reactivity of the dihydroxy system extends beyond azo coupling. The compound can serve as a monomer or precursor for various other organic materials.

Amination: Dihydroxynaphthalenes can undergo amination reactions at high temperatures to produce naphthalenediamines. For instance, 2,7-dihydroxynaphthalene is converted to 2,7-naphthalenediamine at 250°C. chemicalbook.com

Resin Formation: Like other phenols, it can react with formaldehyde (B43269) to form polymeric resins. chemicalbook.com

Flame Retardants: It has been used in the synthesis of complex cyclotriphosphazene (B1200923) derivatives, which have applications as non-halogenated flame retardants. chemicalbook.com

Dispersants: The sodium salt of 2,3-dihydroxynaphthalene-6-sulfonic acid is commercially used as a dispersing agent, particularly for inorganic nanoparticles in polar liquids. google.com

Surface Modification: The catechol-like structure (ortho-dihydroxy groups) allows it to act as a ligand for modifying the surface of metal oxide nanoparticles, such as TiO₂. chemicalbook.com

The outcome of functionalization reactions on this compound is governed by the directing effects of its substituents. The two hydroxyl groups are strong activating, ortho-, para-directing groups, while the sulfonic acid group is a deactivating, meta-directing group.

In electrophilic aromatic substitution reactions, the powerful activating effect of the hydroxyl groups dominates. As a result, incoming electrophiles are directed to the positions that are ortho or para to the -OH groups. The most activated positions on the this compound ring are C1, C4, C5, and C8.

Azo Coupling: As previously noted, azo coupling with 2,3-dihydroxynaphthalene (the parent diol) occurs specifically at the 1- and 4-positions. chemicalbook.com This is consistent with the directing rules, as these positions are ortho and para to the hydroxyl groups and are highly activated.

Sulfonation: The direct sulfonation of 2,3-dihydroxynaphthalene yields a mixture of isomers, indicating that several positions on the ring are susceptible to electrophilic attack under these conditions. rsc.org

The interplay of these electronic effects allows for controlled synthesis, but can also necessitate purification steps to isolate the desired regioisomer from potential byproducts.

Table 2: List of Mentioned Chemical Compounds

| Compound Name | Synonym(s) | Molecular Formula |

|---|---|---|

| This compound | 2,3-Dihydroxynaphthalene-6-sulfonic acid | C₁₀H₈O₅S |

| 2,7-Dihydroxynaphthalene | 2,7-Naphthalenediol | C₁₀H₈O₂ |

| Sodium naphthalene-2,7-disulfonate | - | C₁₀H₆Na₂O₆S₂ |

| Sodium Hydroxide | Caustic Soda | NaOH |

| Potassium Hydroxide | - | KOH |

| Sodium Oxide | - | Na₂O |

| 1-Hydroxynaphthalene | 1-Naphthol | C₁₀H₈O |

| Disodium 2,6-naphthalenedisulfonate | - | C₁₀H₆Na₂O₆S₂ |

| 2,3-Dihydroxynaphthalene | 2,3-Naphthalenediol | C₁₀H₈O₂ |

| Sulfur Trioxide | - | SO₃ |

| Nitromethane | - | CH₃NO₂ |

| 2,3-Dihydroxynaphthalene-1,6-disulfonic acid | - | C₁₀H₈O₈S₂ |

| Naphthalene | - | C₁₀H₈ |

| 2,7-Naphthalenediamine | - | C₁₀H₁₀N₂ |

| Formaldehyde | - | CH₂O |

Advanced Synthetic Techniques and Green Chemistry Principles in Compound Synthesis

Modern synthetic chemistry emphasizes the development of more efficient, safer, and environmentally benign processes. In the context of producing dihydroxynaphthalene sulfonic acids, several advanced techniques and green chemistry principles are being explored to improve upon traditional methods, which often require harsh conditions and large excesses of reagents.

Advanced Synthetic Techniques

Traditional alkali fusion reactions for producing dihydroxynaphthalenes from naphthalenedisulfonic acids often require very high temperatures (typically above 350 °C) and a large excess of sodium hydroxide. patsnap.com These severe conditions can lead to the formation of undesirable byproducts, such as tars, and the hydrolysis of multiple sulfonic acid groups, ultimately reducing the yield of the target compound. patsnap.com

An advanced approach to mitigate these issues is the modification of the alkali fusion mixture. For instance, in the synthesis of the isomeric 2,7-dihydroxynaphthalene from its corresponding disulfonic acid sodium salt, the inclusion of sodium oxide in the reaction medium has been shown to be beneficial. google.com This method allows the reaction to proceed at significantly lower temperatures (260–320 °C) and reduces the required excess of sodium hydroxide. google.com The use of a high-pressure kettle and an appropriate solvent are also key to this improved process. google.com This technique minimizes the formation of byproducts and avoids the unwanted hydrolysis of the second sulfonic group, representing a more controlled and efficient synthetic route. google.com

| Parameter | Traditional Method (General) | Advanced Method (e.g., 2,7-isomer) | Source |

| Starting Material | Naphthalenedisulfonic acid salt | 2,7-Naphthalenedisulfonic acid sodium salt | patsnap.comgoogle.com |

| Alkali Reagents | Large excess of Sodium Hydroxide (NaOH) | Sodium Hydroxide (NaOH) and Sodium Oxide (Na₂O) | google.com |

| Reaction Temperature | > 350 °C | 260–320 °C | patsnap.comgoogle.com |

| Key Advantages | - | Reduced byproducts, higher efficiency, lower temperature | google.com |

Green Chemistry Principles in Compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. One area of application in the synthesis of related naphthalene compounds is the use of alternative energy sources to drive reactions.

Microwave-assisted synthesis is a prominent example of a green chemistry technique. In the sulfonation of 2-naphthol (B1666908) to produce Schaeffer's Acid (2-naphthol-6-sulfonic acid), microwave irradiation has been employed as a cleaner production method. ciac.jl.cn This approach can lead to significantly reduced reaction times and increased energy efficiency compared to conventional heating methods. ciac.jl.cn The direct interaction of microwaves with the polar molecules in the reaction mixture allows for rapid and uniform heating, often resulting in higher yields and cleaner reaction profiles with fewer byproducts. ciac.jl.cn The adoption of such technologies aligns with green chemistry goals by conserving energy and minimizing waste.

| Technique | Application Example | Green Chemistry Principle | Source |

| Microwave-Assisted Synthesis | Sulfonation of 2-naphthol to produce Schaeffer's Acid | Energy efficiency, potentially faster reactions, cleaner production | ciac.jl.cn |

Coordination Chemistry and Metal Complexation

Ligand Properties of 6,7-Dihydroxynaphthalene-2-sulfonic Acid

The behavior of this compound as a ligand is governed by its chelating ability and the acid-base properties of its functional groups.

This compound, also known as 2,3-dihydroxynaphthalene-6-sulfonic acid, primarily functions as a bidentate ligand. The principal binding sites for metal ions are the two oxygen atoms of the adjacent hydroxyl groups at the C-6 and C-7 positions. acs.org This arrangement allows for the formation of a stable five-membered chelate ring with a metal center. The presence of the electron-donating hydroxyl groups facilitates the coordination bond formation. The sulfonic acid group, while influencing the molecule's solubility and electronic properties, is generally not directly involved in the primary coordination sphere around the metal ion in these types of complexes. nih.gov In similar dihydroxynaphthalene-derived ligands, coordination typically occurs through the hydroxyl oxygens. researchgate.net

The formation of metal complexes with this compound is highly dependent on the pH of the solution. The two hydroxyl groups can be deprotonated to form a catecholate-like dianion, which is the active form for chelation. Spectropotentiometric titrations are employed to study these pH-dependent equilibria. acs.org

For instance, studies with Titanium(IV) have shown that different complex species form as the pH varies. acs.org The ligand (represented as H₂L⁻, where the sulfonic acid proton is considered dissociated) undergoes deprotonation of its hydroxyl groups to L³⁻ upon metal chelation. The general equilibria can be represented as:

M⁴⁺ + n(H₂L)⁻ ⇌ MLn(⁴⁻³ⁿ) + 2nH⁺

The stability and stoichiometry of the resulting complexes, such as TiL, TiL₂, and TiL₃, are directly influenced by the hydrogen ion concentration. acs.org This pH-dependent behavior is a critical factor in the synthesis and application of these metal complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in a solvent.

Complexes with various transition metals have been synthesized and studied. A common synthetic method involves refluxing a solution of the ligand with a metal salt (e.g., chlorides or acetates) in a solvent like methanol (B129727) or ethanol (B145695). nih.govorientjchem.org The stoichiometry of the resulting complexes, often found to be in a 1:2 metal-to-ligand ratio, can be determined through elemental analysis. researchgate.netnih.gov For example, the synthesis of a Cobalt(II) complex would proceed by reacting Co(II) ions with two equivalents of the deprotonated ligand to form a [Co(L)₂]ⁿ⁻ species. Magnetic susceptibility measurements help in proposing the geometry of these complexes. nih.gov

| Metal Ion | Typical Reactant | Common Stoichiometry (Metal:Ligand) |

| Fe(III) | FeCl₃ | 1:2, 1:3 |

| Co(II) | Co(OAc)₂·4H₂O | 1:2 |

| Ni(II) | Ni(OAc)₂·4H₂O | 1:2 |

| Cu(II) | Cu(OAc)₂·H₂O | 1:2 |

| Ti(IV) | Ti(IV) source | 1:1, 1:2, 1:3 |

This table presents typical data synthesized from studies on similar ligand systems. acs.orgnih.govorientjchem.org

As a bidentate ligand, this compound coordinates to metal ions through its two phenolic oxygen atoms. acs.orgresearchgate.net For transition metals like Co(II), Ni(II), and Cu(II), which commonly have a coordination number of six, the formation of a 1:2 metal-ligand complex often results in a distorted octahedral geometry. nih.govresearchgate.netbibliotekanauki.pl In such structures, two ligand molecules occupy the equatorial and/or axial positions around the central metal ion. Other molecules, such as water, can also be present in the coordination sphere. researchgate.netbibliotekanauki.pl X-ray crystallography is the definitive method for determining the precise coordination modes and geometries of these solid-state complexes. acs.org For instance, a Ti(IV) complex with three ligands, [Ti(L)₃]²⁻, was confirmed to have the titanium center coordinated by the oxygen atoms of the three naphthalene-diolate ligands. acs.org

Spectroscopic techniques are vital for elucidating the structure of these metal complexes.

Infrared (IR) Spectroscopy: IR spectra provide direct evidence of coordination. The broad band corresponding to the O-H stretching vibration of the free ligand is expected to disappear or significantly diminish upon complexation and deprotonation. orientjchem.org New bands may appear in the far-IR region corresponding to the metal-oxygen (M-O) stretching vibrations, confirming the formation of the coordinate bond.

UV-Visible (UV-Vis) Spectroscopy: The formation of complexes is readily monitored by UV-Vis spectroscopy. Chelation typically causes shifts in the ligand's absorption bands. acs.org For transition metal complexes, new absorption bands often appear in the visible region. These bands are attributed to d-d electronic transitions within the metal ion or to ligand-to-metal charge transfer (LMCT) bands, which are often intense. acs.orgorientjchem.org For example, Co(II) and Ni(II) complexes with similar ligands show characteristic bands indicative of octahedral geometry. orientjchem.org

| Technique | Observation in Free Ligand | Change Upon Complexation | Interpretation |

| IR | Broad ν(O-H) band (~3200-3500 cm⁻¹) | Disappearance or shift of ν(O-H) band. Appearance of new ν(M-O) bands. | Deprotonation of hydroxyl groups and coordination to the metal ion. |

| UV-Vis | Intense π-π* transitions in the UV region. | Bathochromic or hypsochromic shifts of ligand bands. New bands in the visible region. | Alteration of ligand electronic structure. d-d transitions or Ligand-to-Metal Charge Transfer (LMCT). acs.orgorientjchem.org |

| NMR | Characteristic signals for aromatic and hydroxyl protons. chemicalbook.com | Disappearance of the hydroxyl proton signal. Shifts in the aromatic proton signals. | Confirmation of deprotonation. Change in the electronic environment of the naphthalene (B1677914) ring upon coordination. acs.org |

This table summarizes expected spectroscopic changes based on data from related complexes. acs.orgorientjchem.orgchemicalbook.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the structure of the ligand and its complexes, particularly with diamagnetic metal ions. Upon complexation, the signal corresponding to the acidic hydroxyl protons disappears. The chemical shifts of the aromatic protons on the naphthalene ring are also altered due to the change in electron density upon coordination to the metal center. acs.orgnih.gov For paramagnetic complexes, NMR signals may be broadened or significantly shifted.

Stability and Stoichiometry of Formed Complexes

The formation of stable complexes between a ligand and a metal ion is fundamental to their application in various chemical and biological systems. The stability of these complexes is quantified by stability constants (log K), while stoichiometry describes the ratio of metal ions to ligands in the complex.

Research has been conducted on the complexation of this compound with various metal ions. Studies involving iron(III) have been particularly noted. Through techniques such as spectrophotometry and potentiometry, the stability and stoichiometry of Fe(III) complexes with this compound have been investigated. zenodo.org

While specific stability constant values for a wide range of metal complexes with this compound are not extensively documented in readily available literature, the principles of chelation suggest that the two adjacent hydroxyl groups on the naphthalene ring provide a strong binding site for metal ions. The stability of the formed complexes is influenced by factors such as the nature of the metal ion, the pH of the solution, and the ionic strength of the medium. nih.govijsr.net

For instance, studies on related dihydroxynaphthalene sulfonic acid derivatives, such as 2,3-dihydroxynaphthalene-6-sulfonic acid and 4,5-dihydroxynaphthalene-2,7-disulfonic acid, with chromium(III) have demonstrated the formation of various complex species in aqueous solutions. researchgate.net The stoichiometry of these complexes can vary, with common ratios being 1:1, 1:2, and in some cases, 1:3 (metal:ligand). ijsr.netmdpi.com The pH of the solution plays a crucial role in determining the stoichiometry, as it affects the deprotonation of the hydroxyl groups, which is essential for chelation. mdpi.com For example, with gallic acid, which also possesses multiple hydroxyl groups, Fe(III) can form complexes with 1:1, 1:2, and 1:3 stoichiometries depending on the pH. mdpi.com Similarly, studies with tannic acid and iron ions have shown pH-dependent stoichiometries. nih.gov

Table 1: Investigated Aspects of Metal Complexation with Dihydroxynaphthalene Sulfonic Acid Derivatives

| Feature | Description | Relevant Techniques |

| Stability Constants | Quantify the equilibrium of complex formation in solution. | Potentiometry, Spectrophotometry |

| Stoichiometry | Describes the ratio of metal ions to ligand molecules in the complex. | Job's method of continuous variation, Mole-ratio method |

| pH Dependence | The formation and stability of complexes are highly dependent on the pH of the solution. | pH-metric titrations |

Theoretical and Computational Insights into Metal-Ligand Interactions

To gain a deeper understanding of the binding mechanisms and electronic properties of metal complexes with this compound, theoretical and computational methods are employed. These approaches provide insights that complement experimental findings.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure, geometry, and properties of molecules and their complexes. While specific DFT studies on this compound are not widely reported, research on related naphthalene derivatives provides a framework for understanding its behavior.

DFT calculations can be used to:

Optimize the geometry of the ligand and its metal complexes to predict the most stable three-dimensional structures.

Calculate the distribution of electron density and molecular orbitals (HOMO and LUMO) to understand the nature of the metal-ligand bonding. researchgate.net

Determine the binding energies of the complexes, providing a theoretical measure of their stability.

Analyze the vibrational frequencies (IR spectra) of the complexes to support experimental spectroscopic data.

For example, DFT studies on germanium complexes with 2,3-dihydroxynaphthalene (B165439) have shown that the HOMO is primarily located on the naphthalene fragment, while the LUMO is on the co-ligand, with the metal atom acting as a bridge that significantly influences the energy levels of these orbitals. researchgate.net Similar studies on other naphthalene sulfonic acid complexes have been used to understand their structural and electronic properties. Current time information in Mumbai, IN.

Molecular Dynamics Simulations of Complexation Processes

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules and their interactions over time. These simulations can provide a detailed picture of the complexation process between a ligand and a metal ion in a solvent environment.

In the context of this compound, MD simulations could be utilized to:

Simulate the process of a metal ion approaching and binding to the ligand, revealing the step-by-step mechanism of complex formation.

Investigate the role of solvent molecules (typically water) in the complexation process, including their displacement from the metal's coordination sphere.

Analyze the conformational changes in the ligand upon binding to the metal ion.

While specific MD simulation studies for this compound complexation were not found, the methodology is widely applied to understand the behavior of various molecules, including proteins and other ligands, in solution. ijsr.net

Advanced Applications in Analytical Chemistry

Development of Novel Spectrophotometric Reagents

6,7-dihydroxynaphthalene-2-sulfonic acid has shown promise as a reagent in spectrophotometry, a versatile analytical technique for the quantitative measurement of the reflection or transmission properties of a material as a function of wavelength.

Colorimetric and fluorimetric methods are two principal modes of spectrophotometric detection. Colorimetry relies on the change in color of a solution, which corresponds to a change in its absorption of light at a specific wavelength. This change is often induced by the formation of a colored complex between the analyte and a chromogenic reagent. Fluorimetry, on the other hand, is based on the phenomenon of fluorescence, where a molecule, after absorbing light at a certain wavelength (excitation), emits light at a longer wavelength (emission). The intensity of the emitted light is typically proportional to the concentration of the fluorescent substance.

For a compound to be an effective colorimetric or fluorimetric reagent, it should ideally be colorless or non-fluorescent itself and form a stable, intensely colored or fluorescent complex with the target analyte. The formation of such complexes enhances the sensitivity and selectivity of the detection method. The hydroxyl groups on the naphthalene (B1677914) ring of this compound are key to its function in this regard, as they can deprotonate and form coordination bonds with metal ions or interact with other organic molecules.

A study on the use of 2,3-dihydroxynaphthalene-6-sulfonic acid (a synonym for this compound) as a fluorescent reagent for boron illustrates these principles. elsevierpure.com The compound itself exhibits fluorescence, but upon complexation with boron, the fluorescence properties are altered, allowing for the quantification of the analyte. elsevierpure.com The use of a triangular cuvette in this method helps to reduce the inner filter effect, where the reagent itself reabsorbs the excitation beam, thereby enhancing the sensitivity of the measurement. elsevierpure.com

The dihydroxy substitution on the naphthalene ring of this compound makes it an excellent chelating agent for various metal ions. This property has been exploited for their determination and quantification. The formation of a metal-ligand complex can lead to a significant change in the UV-Visible absorption spectrum (colorimetric) or the fluorescence spectrum (fluorimetric) of the solution, providing a basis for quantitative analysis.

Research has demonstrated that this compound can form complexes with chromium(III) ions in aqueous solutions. researchgate.net The stoichiometry of these complexes has been investigated, revealing the formation of different species depending on the pH of the solution. researchgate.net Specifically, in acidic to near-neutral pH, CrL and CrL(OH)⁻ type complexes are formed, where L represents the deprotonated ligand. researchgate.net

Furthermore, a detailed study has been conducted on the use of 2,3-dihydroxynaphthalene-6-sulfonic acid for the fluorimetric determination of boron. elsevierpure.com The study found that the reagent forms a 1:2 complex with boron (boron:reagent). elsevierpure.com The resulting complex exhibits fluorescence at an emission wavelength of 360 nm when excited at 295 nm. elsevierpure.com This method was found to be linear over a concentration range of 0 to 1 ppm, with a detection limit of 3 ppb and a determination limit of 9 ppb when using a triangular cuvette. elsevierpure.com These findings highlight the potential of this compound as a highly sensitive reagent for the trace analysis of specific metal ions.

Table 1: Fluorimetric Determination of Boron using this compound

| Parameter | Value | Reference |

| Analyte | Boron | elsevierpure.com |

| Reagent | 2,3-dihydroxynaphthalene-6-sulfonic acid | elsevierpure.com |

| Complex Ratio (Boron:Reagent) | 1:2 | elsevierpure.com |

| Excitation Wavelength (λex) | 295 nm | elsevierpure.com |

| Emission Wavelength (λem) | 360 nm | elsevierpure.com |

| Linear Range | 0 - 1 ppm | elsevierpure.com |

| Detection Limit (LOD) | 3 ppb (with triangular cuvette) | elsevierpure.com |

| Determination Limit | 9 ppb (with triangular cuvette) | elsevierpure.com |

The application of this compound is not limited to metal ion analysis. The hydroxyl groups can also participate in hydrogen bonding and other non-covalent interactions with organic molecules, leading to the formation of host-guest complexes. This complexation can induce a detectable change in the spectroscopic properties of the system, enabling the detection of organic analytes.

While specific applications of this compound for the detection of organic analytes are not extensively documented in the reviewed literature, the principle is well-established for similar phenolic compounds. The formation of supramolecular aggregates through hydrogen bonding is a known characteristic of this compound, and these interactions can be influenced by the presence of other molecules. researchgate.net This suggests a potential for its use in sensor development for various organic compounds. The sulfonic acid group enhances the water solubility of the reagent and any resulting complexes, making it suitable for analysis in aqueous media.

Chromatographic Applications and Separation Science

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate. This compound has relevance in this field, both as an analyte in complex mixtures and potentially as a reagent to aid in the separation of other substances.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. It relies on pumps to pass a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. Liquid Chromatography-Mass Spectrometry (LC-MS) couples the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.

Naphthalene sulfonates, as a class of compounds, are frequently analyzed by HPLC due to their high water solubility and prevalence in industrial applications. researchgate.net Reverse-phase HPLC methods are commonly employed for the separation of these compounds. For instance, this compound can be analyzed by reverse-phase HPLC using a mobile phase consisting of acetonitrile (B52724) and water with an acid modifier like phosphoric acid. elsevierpure.com For applications requiring detection by mass spectrometry (LC-MS), a volatile acid such as formic acid is used in the mobile phase instead of phosphoric acid. elsevierpure.com

The reactive hydroxyl groups of this compound also present an opportunity for its use as a derivatizing agent in HPLC. nih.gov Derivatization is the process of chemically modifying a compound to produce a new compound which has properties that are better suited for analysis by a particular method. For analytes that lack a strong chromophore or fluorophore, derivatization with a reagent like this compound could enhance their detection by UV-Visible or fluorescence detectors.

Table 2: HPLC Parameters for the Analysis of Naphthalene Sulfonates

| Parameter | Description | Reference |

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | elsevierpure.com |

| Analyte Class | Naphthalene Sulfonates | researchgate.net |

| Mobile Phase (HPLC) | Acetonitrile, Water, Phosphoric Acid | elsevierpure.com |

| Mobile Phase (LC-MS) | Acetonitrile, Water, Formic Acid | elsevierpure.com |

| Potential Application | Analysis of this compound and related compounds | elsevierpure.comresearchgate.net |

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used to separate non-volatile mixtures. getty.edu The separation is achieved on a thin layer of adsorbent material, typically silica (B1680970) gel, aluminum oxide, or cellulose, immobilized on a flat, inert carrier sheet.

TLC is widely used for the qualitative analysis of mixtures and the identification of compounds. getty.edu For the analysis of naphthalene sulfonic acids, TLC provides a valuable tool for separation and identification. The choice of the mobile phase is critical for achieving good separation. For example, a mixture of ethanol (B145695) and ammonia (B1221849) with the addition of sodium chloride has been used as a mobile phase for the separation of various naphthalene sulfonic acids on an HPTLC plate with an amino-functionalized stationary phase. While a specific method for this compound was not detailed in the reviewed literature, the general applicability of TLC to this class of compounds is evident. The separated spots can be visualized under UV light or by spraying with a suitable reagent.

Electrochemical Sensor Development

Electrochemical sensors have emerged as powerful analytical devices due to their high sensitivity, rapid response, and potential for miniaturization. The modification of electrode surfaces with specific chemical entities can dramatically enhance their performance. The molecular structure of this compound, featuring electroactive dihydroxy groups and a solubilizing sulfonic acid group, makes it a promising candidate for the fabrication of advanced electrochemical sensors.

A primary method for integrating molecules like this compound into sensor platforms is through electropolymerization. This technique involves the electrochemical oxidation of the monomer, leading to the formation of a stable, conductive, or semi-conductive polymer film directly onto the electrode surface. This in-situ modification creates a robust and active sensing layer.

While direct studies on the electropolymerization of this compound are not extensively documented, research on structurally similar aminohydroxynaphthalene sulfonic acids provides a strong precedent for this approach. For instance, poly(4-amino-3-hydroxynaphthalene-1-sulfonic acid) has been successfully electropolymerized onto glassy carbon electrodes (GCE) to create effective sensors. d-nb.infonih.gov The process typically involves cycling the potential of the electrode in a solution containing the monomer until a stable polymer film is formed. nih.gov This polymer-modified electrode then exhibits enhanced electrocatalytic activity towards the detection of various analytes. researchgate.net

Similarly, 7-amino-4-hydroxynaphthalene-2-sulfonic acid has been electropolymerized on a GCE to develop a sensor for caffeine (B1668208). researchgate.net The resulting polymer film demonstrated a significant electrocatalytic effect, lowering the oxidation potential required for caffeine detection and increasing the current response signal. researchgate.net These examples strongly suggest that this compound can be similarly integrated onto electrode surfaces to create tailored sensor platforms. The presence of the dihydroxy groups on the naphthalene ring is crucial for this polymerization process and for the subsequent sensing capabilities.

The general scheme for integrating such compounds involves:

Electrode Preparation: A standard electrode, such as a glassy carbon electrode, is polished and cleaned to ensure a pristine surface.

Electropolymerization: The cleaned electrode is immersed in an electrolyte solution containing the this compound monomer. A potential is then applied, typically through cyclic voltammetry, to initiate and grow the polymer film on the electrode surface.

Stabilization: The newly modified electrode is often stabilized by cycling the potential in a blank electrolyte solution until a consistent and stable electrochemical response is achieved.

This method results in a sensor with a high surface area and a tailored chemical interface, ready for the detection of target analytes.

The efficacy of a sensor based on this compound is rooted in the fundamental electrochemical properties of its functional groups.

Electrochemical Response: The primary mechanism for detection is the electrochemical oxidation of the two hydroxyl (-OH) groups on the naphthalene ring. These groups can be oxidized to form quinone-like structures, a process that involves the transfer of electrons and protons. This redox activity generates a measurable electrical signal (current or potential) that is proportional to the concentration of the analyte being measured.

In studies of related compounds, such as poly(4-amino-3-hydroxynaphthalene-1-sulfonic acid), the modified electrode has been shown to exhibit excellent catalytic properties. nih.govnih.gov For example, a sensor based on this polymer showed a six-fold enhancement in the current for amoxicillin (B794) detection compared to a bare electrode, along with a reduction in the overpotential required for oxidation. nih.gov This catalytic effect is attributed to the polymer film, which facilitates the electron transfer process between the electrode and the analyte. The electrochemical oxidation is often irreversible, with a peak observed in the oxidative scan but not in the reductive scan. nih.govnih.gov The process is typically diffusion-controlled, indicating that the rate of detection is governed by the mass transport of the analyte to the electrode surface. nih.gov

Selectivity: The selectivity of the sensor—its ability to detect a specific analyte in the presence of other interfering species—is influenced by several factors:

Operating Potential: Sensors that can operate at lower potentials are generally more selective, as fewer interfering compounds will be electroactive in that potential window. The electropolymerized film of dihydroxynaphthalene derivatives can lower the oxidation potential of the target analyte, thereby enhancing selectivity. nih.gov For instance, a sensor based on poly(2,6-dihydroxynaphthalene) for peroxynitrite operates at a very low potential (0–100 mV), which successfully eliminates interference from major compounds like ascorbic acid and nitrite. mdpi.com

pH of the Medium: The pH of the supporting electrolyte plays a crucial role. The electrochemical response is often pH-dependent, as protons are involved in the oxidation of the hydroxyl groups. nih.gov By optimizing the pH, the sensor's response to the target analyte can be maximized while minimizing the response to potential interferents.

Functional Groups: The sulfonic acid group (-SO₃H) significantly contributes to the sensor's properties. It enhances the water solubility of the monomer and the resulting polymer. Furthermore, at neutral or basic pH, the sulfonic acid group will be deprotonated to form a sulfonate group (-SO₃⁻), creating a negatively charged surface. This can lead to selective detection of positively charged analytes through electrostatic attraction or repulsion of negatively charged interferents.

The performance of electrochemical sensors based on structurally similar compounds is summarized in the table below, providing an indication of the potential capabilities of a sensor derived from this compound.

| Sensor Platform (Modifier) | Analyte | Linear Range (µM) | Limit of Detection (LOD) | Reference |

| poly(4-amino-3-hydroxynaphthalene-1-sulfonic acid)/GCE | Amoxicillin | 10–150 | 9.9 nM | nih.govnih.gov |

| poly(4-amino-3-hydroxynaphthalene-1-sulfonic acid)/GCE | Xanthine | 0.003–0.4 | 0.71 µM | bohrium.com |

| poly(4-amino-3-hydroxynaphthalene-1-sulfonic acid)/GCE | Hypoxanthine | 0.006–0.2 | 1.5 µM | bohrium.com |

| poly(2,6-dihydroxynaphthalene)/SPCE | Peroxynitrite | 2–300 | 0.2 µM | mdpi.com |

Contributions to Material Science and Functional Materials

Integration into Polymeric and Resin Systems

Role as a Monomer or Cross-linking Agent

Research has demonstrated the utility of 6,7-dihydroxynaphthalene-2-sulfonic acid, in its salt form (6,7-dihydroxynaphthalene-2-sulfonate sodium salt), as a monomer in the synthesis of novel copolymers. Specifically, it has been used in the creation of sulfonated poly(aryl ether ether ketone nitrile) (SPAEEN) copolymers. These copolymers are synthesized through a nucleophilic substitution reaction, where the dihydroxynaphthalene-based monomer is reacted with other aromatic compounds to build the polymer backbone. The incorporation of the sulfonated naphthalene (B1677914) moiety is a strategic approach to introduce sulfonic acid groups into the polymer structure, which is crucial for applications such as proton exchange membranes in fuel cells.

While direct evidence of its use as a primary cross-linking agent is not extensively documented in the reviewed literature, the presence of two hydroxyl groups on the naphthalene ring suggests its potential to act as a cross-linker in resin systems like epoxies. Dihydroxynaphthalene derivatives, in general, can serve as curing agents for epoxy resins, leading to cured materials with high heat resistance google.com. The hydroxyl groups can react with the epoxy groups of the resin to form a cross-linked network, and the rigid naphthalene structure is expected to contribute to the thermal stability and mechanical properties of the cured thermoset.

Impact on Material Properties

The integration of this compound into polymer chains has a discernible impact on the material's properties, particularly thermal stability and, potentially, its optical characteristics.

Thermal Stability:

The glass transition temperature (Tg) of these copolymers, a key indicator of their operational temperature range, is also influenced by the polymer composition. For a series of SPAEEN copolymers, the glass transition temperatures were observed to be in the range of 236°C to 255°C. The rigid naphthalene unit introduced by the this compound monomer is a contributing factor to these high Tg values, which are desirable for applications requiring dimensional stability at elevated temperatures.

| Property | Value Range |

| Glass Transition Temperature (Tg) | 236 - 255 °C |

| Decomposition of Sulfonic Acid Groups | 250 - 400 °C |

| Decomposition of Polymer Backbone | > 450 °C |

Optical Properties:

While specific data on the optical properties of polymers containing this compound is limited, the presence of the naphthalene chromophore suggests that these materials may possess interesting photophysical properties. Naphthalene-based polymers are known to exhibit fluorescence, and the specific emission characteristics would be dependent on the polymer structure and the local environment of the naphthalene unit. Further research is needed to fully elucidate the impact of this specific monomer on the optical properties of polymeric systems.

Application in Semiconductor Processing Materials

The application of this compound in semiconductor processing materials is an area of potential, though direct and specific use cases are not yet widely reported. However, related dihydroxynaphthalene compounds are mentioned in the context of photoresist underlayer film-forming compositions. These underlayer films are a critical component in the photolithography process used to fabricate semiconductor devices.

The function of these materials is to provide a uniform and planar surface for the subsequent photoresist layer, control reflections during exposure, and be readily strippable after processing. While various dihydroxynaphthalene isomers are cited as potential components for the synthesis of novolak resins used in these underlayer films, the explicit inclusion of the 6,7-dihydroxy-2-sulfonic acid isomer is not specified in the available literature. Given its structural similarities, it is plausible that this compound could be investigated for such applications, where the sulfonic acid group might enhance solubility in alkaline developers.

Fabrication of Optoelectronic Devices

The inherent electronic and optical properties of the naphthalene ring system make this compound a candidate for exploration in the field of optoelectronics.

Development of Organic Electronic Components

Naphthalene derivatives are recognized as valuable building blocks for the synthesis of organic semiconductor materials due to their stable structure and amenability to functionalization nih.gov. These materials are at the core of various organic electronic devices, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) gatech.edu. The synthesis of novel organic molecules with specific thermal, redox, and optical properties is a continuous pursuit in this field researchgate.net.

While direct fabrication of organic electronic components from this compound has not been detailed, its potential as a precursor or building block is evident. The hydroxyl groups could be used for further chemical modification to create more complex conjugated molecules, and the sulfonic acid group could be leveraged to control solubility and film-forming properties, which are critical for device fabrication.

Photophysical Properties in Advanced Materials

The photophysical properties of materials are central to their application in optoelectronic devices. Naphthalene-based polymers and molecules are known for their luminescence properties researchgate.net. The specific photophysical characteristics, such as absorption and emission wavelengths, quantum yield, and lifetime of the excited state, are highly dependent on the molecular structure and the surrounding environment.

Role in Nanomaterial Synthesis and Stabilization

This compound and its salts have emerged as significant compounds in the field of material science, particularly in the synthesis and stabilization of nanomaterials. Their unique chemical structure, featuring both hydroxyl and sulfonic acid functional groups, allows them to interact effectively with the surfaces of nanoparticles, influencing their formation, dispersion, and functionality.

Surface Modification and Functionalization of Nanomaterials

While direct evidence of this compound in extensive surface modification studies is an area of ongoing research, the principles of surface functionalization using organic molecules with similar functional groups are well-established. The hydroxyl and sulfonic acid groups present in this compound make it a candidate for modifying the surfaces of various nanomaterials. For instance, the modification of graphene nanoplatelets with organic acids containing functional groups can enhance their adsorption capabilities. mdpi.com

The process of surface modification can involve the attachment of functional groups to the nanoparticle surface, which can improve biocompatibility and introduce new functionalities. nih.gov This is a critical step in preparing nanomaterials for a wide range of applications, from biomedical uses to advanced materials. The ability to tailor the surface chemistry of nanoparticles is essential for controlling their behavior and performance in complex systems. nih.gov

Interdisciplinary Research Avenues

Bioconjugation Chemistry and Biomedical Research Tools

The molecular architecture of 6,7-dihydroxynaphthalene-2-sulfonic acid, with its reactive hydroxyl groups and a water-solubilizing sulfonic acid moiety, suggests its potential utility in the realm of bioconjugation and as a tool in biomedical research. However, it is important to note that while the general class of naphthalene (B1677914) derivatives sees use in these areas, specific research on this compound remains limited.

The functional groups present in dihydroxynaphthalene sulfonic acids lend themselves to potential applications as linker molecules. In principle, the hydroxyl groups can be chemically modified to create reactive sites for covalent bonding to biomolecules such as proteins or antibodies. The sulfonic acid group enhances water solubility, a crucial property for biological applications. While there is a lack of specific studies demonstrating the use of this compound as a linker for fluorescent dyes, other related naphthalene-based compounds are utilized for this purpose. For instance, N-(Iodoacetaminoethyl)-1-naphthylamine-5-sulfonic acid (1,5-I-AEDANS) is a well-known fluorescent probe used to label protein sulfhydryls, enabling the study of protein conformation and interactions. sigmaaldrich.com

The interaction of small molecules with biomolecules is a cornerstone of biomedical research. The dihydroxy- and sulfonate-substituted naphthalene structure of this compound presents possibilities for non-covalent and covalent interactions with biological macromolecules. These interactions can be harnessed for various research purposes, including the development of probes or inhibitors. While direct research on the interaction of this compound with specific biomolecules is not extensively documented in publicly available literature, the broader class of naphthalene sulfonates has been studied in the context of their effects on biological systems. For example, some sulfonated aromatic compounds have been investigated for their potential to act as dispersants for nanoparticles, a function that relies on surface interactions. google.com

Environmental Chemical Studies

The presence and persistence of synthetic chemical compounds in the environment are of significant concern. Research into the environmental fate of this compound focuses on its biodegradability and that of related sulfonated naphthalene derivatives.

The biodegradation of naphthalene sulfonates has been a subject of scientific inquiry, revealing that microbial communities can degrade these xenobiotic compounds. A common initial step in the bacterial degradation of naphthalene sulfonates is desulfonation, which is often initiated by a regioselective dihydroxylation of the aromatic ring. nih.govasm.org This process is carried out by dioxygenase enzymes, which leads to the spontaneous elimination of the sulfite (B76179) group. nih.gov The resulting dihydroxynaphthalene can then be further metabolized through established pathways for naphthalene degradation. nih.gov

Bacterial strains, particularly from the genera Pseudomonas and Moraxella, have been identified as capable of degrading various aminonaphthalene- and hydroxynaphthalene-2-sulfonates. asm.orgnih.gov For instance, a Moraxella species was found to degrade naphthalene-2,6-disulfonic acid via a 1,2-dioxygenation that resulted in desulfonation and subsequent catabolism to 5-sulfosalicylic acid. asm.org While these studies provide a general model for the biodegradation of sulfonated naphthalenes, the specific enzymes and metabolic intermediates involved in the degradation of this compound have not been explicitly detailed.

Table 1: Key Processes in the Biodegradation of Naphthalene Sulfonates

| Process | Description | Key Enzymes (General) |

| Initial Attack | Regioselective dihydroxylation of the sulfonated aromatic ring. nih.govasm.org | Naphthalene Dioxygenase |

| Desulfonation | Spontaneous elimination of the sulfite group following dihydroxylation. nih.gov | - |

| Ring Cleavage | The resulting dihydroxynaphthalene enters central metabolic pathways. nih.gov | Catechol or Gentisate Dioxygenases |

The environmental fate of sulfonated naphthalenes is influenced by their high water solubility and general resistance to degradation. researchgate.netnih.gov The sulfonic acid group makes these compounds less volatile and more mobile in aquatic environments. While some naphthalene sulfonates are biodegradable, others, particularly some disulfonated naphthalenes, have been found to be more persistent in the environment. ethz.ch

The persistence of these compounds is a concern as they can be transported over long distances in water. The ultimate fate of this compound in the environment would depend on the specific conditions and the presence of microbial populations capable of its degradation. The metabolites of its biodegradation, following the general pathways described, would likely be simpler organic acids that can be assimilated into central microbial metabolism. However, without specific studies on this compound, its precise environmental half-life and the identity of its terminal metabolites remain areas for further investigation.

Advanced Theoretical and Computational Investigations

Quantum Chemical Descriptors and Reactivity Analysis

Quantum chemical descriptors serve as a bridge between the molecular structure and its chemical behavior. These numerical values, derived from the electronic wavefunction, provide quantitative insights into the reactivity and stability of a compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO, Energy Gap)

The HOMO represents the outermost orbital containing electrons and is associated with the molecule's capacity to act as an electron donor (nucleophile). Conversely, the LUMO is the lowest energy orbital devoid of electrons and signifies the molecule's propensity to act as an electron acceptor (electrophile). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions.

As of the latest available data, specific computational studies detailing the precise HOMO and LUMO energy values and the corresponding energy gap for 6,7-dihydroxynaphthalene-2-sulfonic acid are not publicly documented. However, based on the structural features of the molecule—a naphthalene (B1677914) core functionalized with electron-donating hydroxyl groups and an electron-withdrawing sulfonic acid group—a complex interplay of electronic effects is expected to govern the energies of its frontier orbitals. The aromatic system contributes to a delocalized π-electron network, and the substituents modulate the electron density distribution across the molecule.

| Descriptor | Value | Significance |

| HOMO Energy | Data not available | Indicates nucleophilicity and electron-donating ability. |

| LUMO Energy | Data not available | Indicates electrophilicity and electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | Data not available | Reflects kinetic stability and chemical reactivity. |

Electrostatic Potential and Charge Distribution Studies

The electrostatic potential (ESP) surface of a molecule provides a visual representation of the charge distribution and is invaluable for predicting sites of electrophilic and nucleophilic attack. The ESP is calculated by placing a positive point charge at various positions around the molecule and calculating the energy of interaction. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are electron-deficient and are prone to nucleophilic attack.

For this compound, one would anticipate regions of high electron density and negative electrostatic potential to be localized around the oxygen atoms of the hydroxyl and sulfonic acid groups due to the high electronegativity of oxygen. The aromatic rings will also exhibit significant π-electron density. The hydrogen atoms of the hydroxyl groups and the sulfonic acid group are expected to be regions of positive electrostatic potential.

Detailed computational studies providing a calculated ESP map and specific partial atomic charges for this compound are not currently available in the public domain. Such a study would provide precise, quantitative data on the charge distribution and further illuminate the molecule's reactive sites.

Reaction Mechanism Elucidation

Computational chemistry provides powerful tools to model reaction pathways and understand the intricate details of chemical transformations at a molecular level.

Computational Modeling of Synthetic Pathways

The synthesis of this compound typically involves multi-step chemical processes. Computational modeling can be employed to investigate the thermodynamics and kinetics of each step in a proposed synthetic route. By calculating the energies of reactants, transition states, and products, chemists can predict the feasibility of a reaction, identify potential intermediates, and optimize reaction conditions.

Currently, there are no published computational studies that have explicitly modeled the synthetic pathways to this compound. Such an investigation would be valuable for improving synthetic efficiency and understanding the underlying reaction mechanisms.

Investigation of Intermolecular Interactions in Solution and Solid State

The behavior of this compound in condensed phases is governed by a network of intermolecular interactions. In solution, interactions with solvent molecules, such as hydrogen bonding, are critical. In the solid state, crystal packing is determined by a balance of forces including hydrogen bonds, van der Waals interactions, and π-π stacking between the naphthalene rings.

The presence of both hydrogen bond donors (hydroxyl and sulfonic acid groups) and acceptors (oxygen atoms) in the molecule suggests that hydrogen bonding plays a dominant role in its intermolecular interactions. Computational methods, such as Density Functional Theory (DFT) with dispersion corrections or molecular dynamics simulations, can be used to model these interactions and predict the structure and properties of the compound in solution and in the solid state. However, specific computational investigations on the intermolecular interactions of this compound have not been reported.

Prediction of Spectroscopic Signatures

Theoretical calculations can predict various spectroscopic properties of a molecule, which can be compared with experimental data to confirm its structure and understand its electronic properties.

Predicted spectroscopic data for this compound, such as its Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption wavelengths, can be calculated using appropriate quantum chemical methods. For instance, DFT calculations can provide reliable predictions of ¹H and ¹³C NMR spectra, which are essential for structural elucidation. Time-dependent DFT (TD-DFT) is commonly used to predict electronic transitions and UV-Vis spectra.

At present, there is no publicly available literature presenting the theoretically predicted spectroscopic signatures for this compound. Such data would be a valuable resource for researchers working with this compound.

| Spectroscopic Technique | Predicted Data |

| ¹H NMR Chemical Shifts | Data not available |

| ¹³C NMR Chemical Shifts | Data not available |

| IR Vibrational Frequencies | Data not available |

| UV-Vis Absorption Maxima (λmax) | Data not available |

Computational Spectroscopy (e.g., IR, NMR, UV-Vis)

Advanced theoretical and computational methods are indispensable for elucidating the spectral properties of complex organic molecules like this compound. These techniques, primarily rooted in quantum chemistry, allow for the prediction of spectroscopic parameters, offering deep insights into molecular structure, bonding, and electronic transitions.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry and is widely employed to predict vibrational and nuclear magnetic resonance spectra. For a molecule such as this compound, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311G), can be used to determine the optimized molecular geometry and subsequently calculate the harmonic vibrational frequencies. These frequencies correspond to the absorption peaks in an Infrared (IR) spectrum. The calculations can predict the position and relative intensity of characteristic vibrational modes, such as the O-H stretching of the hydroxyl groups, the S=O and S-O stretching of the sulfonic acid group, and the various C-H and C=C vibrations of the naphthalene core.

Similarly, DFT can be employed to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts for comparison with Nuclear Magnetic Resonance (NMR) spectroscopy. By calculating the theoretical ¹H and ¹³C NMR spectra, it is possible to assign specific resonances to each magnetically active nucleus in the molecule, aiding in the interpretation of experimental data.

To investigate the electronic absorption properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. TD-DFT calculations can predict the vertical excitation energies and oscillator strengths, which correspond to the λmax values and intensities of absorption bands in a UV-Vis spectrum. nih.gov These calculations can help in understanding the nature of electronic transitions, such as π→π* transitions within the aromatic system. nih.gov

Validation against Experimental Spectroscopic Data

The ultimate test of any theoretical model is its agreement with experimental reality. Therefore, the validation of computed spectra against experimentally obtained data is a critical step in computational chemistry research. This process not only confirms the accuracy of the theoretical approach but also allows for a more robust interpretation of the experimental spectra.

As direct experimental and computational data for this compound is limited in the public domain, we can look at data for closely related isomers and analogous compounds to understand the validation process. For example, experimental ¹H NMR and ¹³C NMR data are available for sodium 2,3-dihydroxynaphthalene-6-sulfonate, an isomer of the target compound. chemicalbook.comchemicalbook.com

Table 1: Representative Experimental ¹H NMR Data for a Related Isomer (Data for Sodium 2,3-dihydroxynaphthalene-6-sulfonate)

| Proton | Chemical Shift (ppm) |

| Aromatic H | Various signals |

| Hydroxyl OH | Typically broad, may exchange |

| Sulfonic Acid H | Highly acidic, may not be observed |

Source: Adapted from ChemicalBook. chemicalbook.com

Table 2: Representative Experimental ¹³C NMR Data for a Related Isomer (Data for Sodium 2,3-dihydroxynaphthalene-6-sulfonate)

| Carbon | Chemical Shift (ppm) |

| Aromatic C | Multiple signals in the aromatic region |

| C-OH | Signals for carbons bearing hydroxyl groups |

| C-SO₃H | Signal for carbon bearing the sulfonic acid group |

Source: Adapted from ChemicalBook. chemicalbook.com

In a typical validation workflow, the calculated chemical shifts from DFT would be plotted against the experimental values. A strong linear correlation with a slope close to 1 would indicate excellent agreement. Any significant deviations could point to specific shortcomings in the computational model or suggest a need for re-evaluation of the experimental assignments.

Similarly, for IR spectroscopy, the calculated vibrational frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the theoretical method. The scaled theoretical spectrum can then be directly compared with the experimental IR spectrum. For instance, the experimental IR spectrum of the related 2-naphthol-6-sulfonic acid shows characteristic peaks that could be compared with theoretical predictions. nih.gov

For UV-Vis spectroscopy, the calculated λmax values from TD-DFT are compared with the experimental absorption maxima. The agreement between theoretical and experimental λmax values, often within a few nanometers, validates the computational approach and allows for a confident assignment of the electronic transitions. academie-sciences.fr The experimental UV-Vis spectrum of 2,6-dihydroxynaphthalene (B47133) provides an example of the type of data used for such comparisons. nist.gov

Future Directions and Emerging Research Frontiers

Novel Synthetic Methodologies and Sustainable Production

The traditional synthesis of dihydroxynaphthalene sulfonic acids often involves harsh conditions, such as high-temperature caustic fusion of naphthalenedisulfonic acids. google.comchemicalbook.com Future research is increasingly focused on developing more sustainable and efficient synthetic routes.

Greener Synthetic Pathways: A primary goal is to reduce the environmental impact of production. This involves exploring methods that minimize the use of hazardous reagents, such as large excesses of sodium hydroxide (B78521), and decrease energy consumption. google.com Research is being directed towards catalytic systems that can operate under milder conditions. For instance, developing novel catalysts could lower the reaction temperatures and pressures required for the sulfonation and subsequent hydroxylation of naphthalene (B1677914) precursors.

Recyclable Solvents and Catalysts: The use of recyclable organic solvents, such as hydrogenated terphenyl, in the alkali fusion reaction represents a step towards more sustainable production. patsnap.com The next frontier will involve the development of fully recoverable and reusable catalytic systems, potentially based on solid acid catalysts or enzyme-catalyzed processes, to further streamline manufacturing and reduce waste.

Expanded Applications in Emerging Technologies

The distinct chemical structure of 6,7-dihydroxynaphthalene-2-sulfonic acid, featuring both hydrophilic (sulfonic acid) and chelating (dihydroxy) groups, makes it a prime candidate for several high-tech applications.

Advanced Materials and Nanotechnology: One of the most promising applications is its use as a dispersant for nanoparticles. The sodium salt of 2,3-dihydroxynaphthalene-6-sulfonic acid has been shown to create stable, low-viscosity dispersions of metal oxide nanoparticles (e.g., alumina) in polar liquids like water and ethylene (B1197577) glycol. google.com This capability is critical for the formulation of advanced materials, including high-performance inks, coatings, and adhesives. google.com Future research will likely explore its efficacy with a wider range of nanoparticles (e.g., carbon nanotubes, quantum dots) and its role in creating novel nanocomposites with tailored optical, electronic, and mechanical properties.

Electrochemical Systems: Naphthalene sulfonic acid derivatives are gaining attention in electrochemistry. They can be used to modify electrode surfaces, enhancing their catalytic activity for detecting various analytes. For example, a polymer film of 7-amino-4-hydroxynaphthalene-2-sulfonic acid on a glassy carbon electrode has been used to determine caffeine (B1668208) concentrations. researchgate.net Similarly, poly(4-amino-3-hydroxynaphthalene-1-sulfonic acid) modified electrodes show excellent catalytic effects for determining amoxicillin (B794). nih.gov Future work could focus on developing DHNSA-based sensors for environmental monitoring, food safety, and medical diagnostics. Furthermore, its properties as a grain refiner and oxidation stabilizer in tin electrodeposition suggest broader applications in metal plating and battery technology. universiteitleiden.nl

Table 1: Performance of 2,3-Dihydroxynaphthalene-6-Sulfonic Acid Salt as a Dispersant

| Particle Type | Dispersant Concentration (wt%) | Liquid Medium | Resulting Dispersion Quality |

|---|---|---|---|

| Spherical gamma alumina (B75360) (~20nm) | 0.1 to 25 | Water, Ethylene Glycol, Glycerin | Stable, low-viscosity dispersion google.com |

Advanced Characterization Techniques for Complex Systems

As DHNSA is incorporated into more complex systems, such as polymer matrices and nanoparticle dispersions, advanced characterization techniques become essential for understanding its behavior and function.